3-(2H-1,3-Benzodioxol-5-ylmethylidene)-5,6-dimethoxy-1H-indol-2-one
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Overview
Description
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a dihydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, followed by its condensation with a suitable indolone derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and biological properties.
Scientific Research Applications
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, modulating their activity.
Pathways Involved: Biological pathways affected by the compound, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE shares structural similarities with other benzodioxole and indolone derivatives, such as:
- (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern and the presence of both benzodioxole and dihydroindolone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5,6-dimethoxy-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO5/c1-21-15-7-11-12(18(20)19-13(11)8-16(15)22-2)5-10-3-4-14-17(6-10)24-9-23-14/h3-8H,9H2,1-2H3,(H,19,20)/b12-5- |
InChI Key |
BGHVVKAHCBHMAX-XGICHPGQSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2)OC |
Origin of Product |
United States |
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